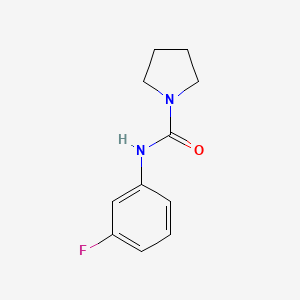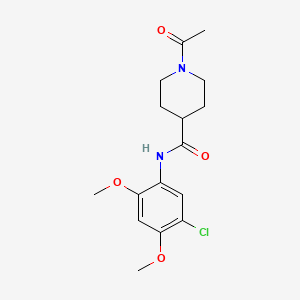![molecular formula C22H26N2O3 B5457210 [(2R,3R,6R)-3-(4-methoxyphenyl)-1,5-diazatricyclo[5.2.2.02,6]undecan-5-yl]-(3-methylfuran-2-yl)methanone](/img/structure/B5457210.png)
[(2R,3R,6R)-3-(4-methoxyphenyl)-1,5-diazatricyclo[5.2.2.02,6]undecan-5-yl]-(3-methylfuran-2-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[(2R,3R,6R)-3-(4-methoxyphenyl)-1,5-diazatricyclo[52202,6]undecan-5-yl]-(3-methylfuran-2-yl)methanone is a complex organic compound that features a tricyclic structure with multiple functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [(2R,3R,6R)-3-(4-methoxyphenyl)-1,5-diazatricyclo[5.2.2.02,6]undecan-5-yl]-(3-methylfuran-2-yl)methanone typically involves multi-step organic reactions. The starting materials are often commercially available or can be synthesized through known procedures. Key steps may include:
- Formation of the tricyclic core through cyclization reactions.
- Introduction of the methoxyphenyl group via electrophilic aromatic substitution.
- Attachment of the diazatricyclo moiety through nucleophilic substitution.
- Final coupling with the methylfuran-2-yl group using cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This might involve:
- Use of catalysts to enhance reaction rates.
- Implementation of continuous flow reactors for large-scale synthesis.
- Purification techniques such as chromatography and recrystallization.
Analyse Chemischer Reaktionen
Types of Reactions
[(2R,3R,6R)-3-(4-methoxyphenyl)-1,5-diazatricyclo[5.2.2.02,6]undecan-5-yl]-(3-methylfuran-2-yl)methanone can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a phenol derivative.
Reduction: The carbonyl group can be reduced to an alcohol.
Substitution: The diazatricyclo moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Use of oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Use of reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Use of nucleophiles like amines or thiols under basic conditions.
Major Products
- Oxidation of the methoxy group yields a phenol derivative.
- Reduction of the carbonyl group yields an alcohol.
- Substitution reactions yield various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry
Catalysis: The compound can be used as a ligand in metal-catalyzed reactions.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biology
Enzyme Inhibition: Potential use as an inhibitor for specific enzymes due to its unique structure.
Drug Development: Exploration as a lead compound for developing new pharmaceuticals.
Medicine
Therapeutic Agents: Investigation of its potential as a therapeutic agent for treating various diseases.
Diagnostic Tools: Use in the development of diagnostic agents for imaging and detection.
Industry
Material Science: Application in the synthesis of novel materials with unique properties.
Polymer Chemistry: Use as a monomer or additive in polymer synthesis.
Wirkmechanismus
The mechanism of action of [(2R,3R,6R)-3-(4-methoxyphenyl)-1,5-diazatricyclo[5.2.2.02,6]undecan-5-yl]-(3-methylfuran-2-yl)methanone involves interaction with specific molecular targets. These may include:
Enzyme Binding: Inhibition or activation of enzymes by binding to their active sites.
Receptor Interaction: Modulation of receptor activity by binding to receptor sites.
Pathway Modulation: Influence on biochemical pathways by altering the activity of key proteins.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
[(2R,3R,6R)-3-(4-hydroxyphenyl)-1,5-diazatricyclo[5.2.2.02,6]undecan-5-yl]-(3-methylfuran-2-yl)methanone: Similar structure with a hydroxy group instead of a methoxy group.
[(2R,3R,6R)-3-(4-methoxyphenyl)-1,5-diazatricyclo[5.2.2.02,6]undecan-5-yl]-(3-methylthiophene-2-yl)methanone: Similar structure with a thiophene ring instead of a furan ring.
Uniqueness
[(2R,3R,6R)-3-(4-methoxyphenyl)-1,5-diazatricyclo[5.2.2.02,6]undecan-5-yl]-(3-methylfuran-2-yl)methanone is unique due to its specific combination of functional groups and tricyclic structure, which confer distinct chemical and biological properties.
Eigenschaften
IUPAC Name |
[(2R,3R,6R)-3-(4-methoxyphenyl)-1,5-diazatricyclo[5.2.2.02,6]undecan-5-yl]-(3-methylfuran-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O3/c1-14-9-12-27-21(14)22(25)24-13-18(15-3-5-17(26-2)6-4-15)20-19(24)16-7-10-23(20)11-8-16/h3-6,9,12,16,18-20H,7-8,10-11,13H2,1-2H3/t18-,19+,20+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPQHNCFTBOMOQP-XUVXKRRUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC=C1)C(=O)N2CC(C3C2C4CCN3CC4)C5=CC=C(C=C5)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(OC=C1)C(=O)N2C[C@H]([C@@H]3[C@H]2C4CCN3CC4)C5=CC=C(C=C5)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(2-chlorophenyl)-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonamide](/img/structure/B5457135.png)
![3-allyl-6-methyl-2-(methylthio)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5457166.png)
![6-methyl-N-[2-(1H-1,2,4-triazol-5-ylthio)ethyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5457177.png)


![N-cyclopentyl-7-[(3-methylisoxazol-5-yl)acetyl]-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine](/img/structure/B5457195.png)
![ethyl 2-{[5-(dimethylamino)-2-furyl]methylene}-5-(3-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5457197.png)
![1-(1-naphthylmethyl)-N-[1-(1H-tetrazol-5-yl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5457199.png)
![(5E)-1-benzyl-5-[[3-ethoxy-4-(1-phenylethoxy)phenyl]methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B5457211.png)
![methyl 4-(5-{[(3S)-3-(acetylamino)-1-pyrrolidinyl]methyl}-1,2,4-oxadiazol-3-yl)benzoate](/img/structure/B5457214.png)
![2-(5-{(Z)-[5-(1,3-Benzodioxol-5-YL)-6-(ethoxycarbonyl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-A]pyrimidin-2(3H)-ylidene]methyl}-2-furyl)benzoic acid](/img/structure/B5457215.png)
![9-[3-(3-methoxy-4-methylphenyl)propanoyl]-1,4-dimethyl-1,4,9-triazaspiro[5.5]undecane](/img/structure/B5457221.png)

![METHYL 3-{[(2-FLUOROANILINO)CARBONYL]AMINO}BENZOATE](/img/structure/B5457226.png)
